![molecular formula C13H13N3O3 B7468100 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine](/img/structure/B7468100.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine, also known as JNJ-31020028, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is primarily expressed in the brain. PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons, which are important signaling molecules involved in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine increases the levels of cAMP and cGMP, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of cAMP and cGMP in the brain, improve neurotransmission and synaptic plasticity, reduce neuroinflammation, and reduce neurodegeneration. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its selective inhibition of PDE10A, which allows for targeted modulation of neurotransmission and synaptic plasticity in the brain. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine. One direction is the development of more potent and selective PDE10A inhibitors that can be used in clinical settings. Another direction is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine's potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects and safety of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine in humans.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine involves a series of chemical reactions, including the condensation of 4-methoxypyrimidine-2-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, followed by reduction and amination steps. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine has been shown to modulate dopamine receptor signaling and improve cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-17-12-4-5-14-13(16-12)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXAJMYHODBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxypyrimidin-2-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.